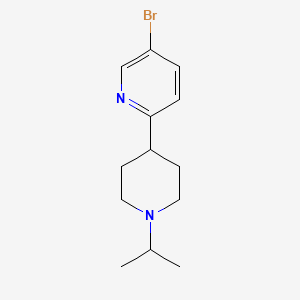

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine

Description

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is a brominated pyridine derivative featuring a 1-isopropylpiperidin-4-yl substituent at the 2-position. The bromine atom at the 5-position enhances reactivity in cross-coupling reactions, making it a valuable intermediate in synthesizing complex molecules .

Properties

IUPAC Name |

5-bromo-2-(1-propan-2-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10(2)16-7-5-11(6-8-16)13-4-3-12(14)9-15-13/h3-4,9-11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQDUTRBWMNWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with 2-amino-4-chloropyridine as the precursor, owing to its availability and reactivity profile. This compound serves as the foundational scaffold for subsequent halogenation and substitution reactions (as detailed in patent CN103420903A).

Bromination of 2-Amino-4-chloropyridine

- Reagents: N-bromosuccinimide (NBS) is employed as the brominating agent.

- Solvent: Methylene dichloride (DCM) or similar inert solvents.

- Temperature: The reaction is conducted at low temperatures, typically around 0°C, to control selectivity and minimize side reactions.

- Procedure: The 2-amino-4-chloropyridine is dissolved in DCM, cooled to 0°C, and NBS is added gradually in batches. The mixture is stirred for approximately 30 minutes, monitored via thin-layer chromatography (TLC) to confirm completion.

- The bromination yields the key intermediate with a yield exceeding 80%, predominantly brominating at the 5-position of the pyridine ring, forming 5-bromo-2-amino-4-chloropyridine.

Diazotization and Chlorination to Form the Final Pyridine Derivative

- Diazotization: The brominated intermediate is dissolved in concentrated hydrochloric acid and cooled to -30°C.

- Nitrite Addition: Sodium nitrite is added slowly to generate the diazonium salt.

- Chlorination: Cuprous chloride is introduced to facilitate chlorination, converting the amino group to a chloro substituent, yielding 5-bromo-2-(4-chloropyridine) derivative.

- Work-up: The reaction mixture is adjusted to neutral or slightly basic pH, extracted with ethyl acetate, washed, dried, and purified.

- The overall process from raw materials to the final chlorinated pyridine derivative achieves a total yield greater than 50%, with the process designed for scalability and industrial applicability.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-chloropyridine | NBS | 0°C, DCM | >80% | Selective bromination at position 5 |

| 2 | Brominated pyridine | HCl, NaNO2, CuCl | -30°C, aqueous | >50% (overall) | Diazotization and chlorination |

| 3 | Halogenated pyridine | (1-isopropylpiperidin-4-yl) nucleophile | Basic or Pd-catalyzed coupling | Variable | Final substitution to attach piperidine |

Research Findings and Optimization Strategies

- Temperature Control: Maintaining low temperatures during bromination and diazotization minimizes side reactions and improves selectivity.

- Reagent Choice: NBS is favored for bromination due to its stability and controlled reactivity, avoiding over-bromination.

- Purification: Column chromatography and recrystallization are used to purify intermediates, ensuring high purity for subsequent steps.

- Industrial Scale-up: The process benefits from the use of inexpensive raw materials, simple reaction conditions, and high yields, facilitating large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-(1-isopropylpiperidin-4-yl)pyridine with analogs differing in substituents, heterocyclic cores, or linker groups. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Substituent Variations on the Piperidine Ring

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine ():

Replacing the isopropylpiperidine with a methylpiperazine group introduces a basic nitrogen, enhancing solubility in acidic media. This modification is common in drug discovery to improve bioavailability. However, the methylpiperazine’s smaller size may reduce steric hindrance compared to the bulkier isopropyl group .- 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (): An ether linker (-O-) separates the piperidine and pyridine rings.

Heterocyclic Core Modifications

5-Bromo-2-chloropyrimidin-4-amine ():

Replacing pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. The pyrimidine derivative forms a planar structure with intermolecular N–H···N hydrogen bonds, leading to a stable crystalline lattice (melting point: 460–461 K) .5-Bromo-2-(trifluoromethyl)pyridine (): The trifluoromethyl group at the 2-position increases electron-withdrawing effects, enhancing electrophilicity at the bromine site. This compound is widely used in agrochemical synthesis, where fluorine substituents improve metabolic stability .

Biological Activity

5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H17BrN2

- Molecular Weight : 283.19 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the piperidine moiety contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

Key Findings :

- Mechanism of Action : The compound exhibits cytotoxicity through apoptosis induction in cancer cells, similar to known chemotherapeutic agents like bleomycin .

- In Vitro Studies : In cell line assays, it demonstrated significant growth inhibition in FaDu hypopharyngeal tumor cells .

Antimicrobial Activity

Pyridine derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

Research Insights :

- Fungal Inhibition : Studies indicate that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

- Bacterial Resistance : The compound has shown promise in inhibiting strains of Mycobacterium tuberculosis and other resistant bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Thymidylate Synthase | -9.5 | Hydrogen bonding |

| Acetylcholinesterase | -8.3 | Hydrophobic interaction |

| DNA Gyrase | -7.8 | Ionic interaction |

These interactions suggest that the compound may serve as a lead for further development in drug discovery.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of any drug candidate.

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.5 |

| Solubility (mg/mL) | 25 |

| Bioavailability (%) | 75 |

These properties indicate favorable characteristics for oral bioavailability and therapeutic use.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on a panel of cancer cell lines. The results showed a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell types, suggesting significant anticancer activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that it inhibited bacterial growth at concentrations as low as 20 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the bromine site, with piperidine derivatives as nucleophiles. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics by stabilizing transition states .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in analogous bromopyridine syntheses .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve the pyridine ring protons (δ 7.5–8.5 ppm) and isopropylpiperidine substituents (δ 1.0–3.0 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 299.08) .

- XRD : Single-crystal X-ray diffraction provides absolute configuration, as demonstrated for structurally similar bromopyridines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Strategies include:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate species .

- Computational modeling : DFT calculations predict favored transition states, guiding solvent/catalyst selection .

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer mechanisms .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in its crystalline form?

- Methodological Answer :

- XRD refinement : Identify intermolecular interactions (e.g., N–H···N bonds) using software like Olex2 or SHELXL. For example, hydrogen bonds (2.8–3.2 Å) stabilize supramolecular layers .

- Thermal analysis : TGA/DSC correlates decomposition events with lattice stability .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···Br vs. H···O interactions) using CrystalExplorer .

Q. How can catalytic systems be designed to enhance regioselectivity in derivatization reactions?

- Methodological Answer :

- Ligand design : Bulky ligands (e.g., XPhos) direct metal-catalyzed couplings to the pyridine C-2 position .

- Microwave assistance : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves selectivity in Suzuki-Miyaura couplings .

- Flow chemistry : Continuous reactors minimize by-products in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.